N-(cyclohexylmethyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-methylpropanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially discovered in 2005 by researchers at the University of Sydney, and has since been the subject of numerous scientific studies due to its potential as a cancer therapy.
Wirkmechanismus
N-(cyclohexylmethyl)-2-methylpropanamide works by binding to the DNA template within the RNA polymerase I transcription complex, preventing the enzyme from initiating transcription. This leads to the accumulation of unprocessed rRNA precursors, which in turn triggers a cellular stress response pathway. This pathway ultimately leads to the activation of pro-apoptotic proteins, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(cyclohexylmethyl)-2-methylpropanamide has also been shown to have a number of other biochemical and physiological effects. These include the induction of autophagy, the inhibition of DNA repair pathways, and the modulation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyclohexylmethyl)-2-methylpropanamide as a research tool is its selectivity for RNA polymerase I transcription. This allows researchers to study the effects of inhibiting this specific pathway, without interfering with other cellular processes. However, one limitation of N-(cyclohexylmethyl)-2-methylpropanamide is its relatively poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(cyclohexylmethyl)-2-methylpropanamide. One area of interest is the development of combination therapies, in which N-(cyclohexylmethyl)-2-methylpropanamide is used in conjunction with other cancer treatments to enhance their efficacy. Another potential direction is the investigation of N-(cyclohexylmethyl)-2-methylpropanamide as a treatment for other diseases, such as viral infections or autoimmune disorders. Finally, further research is needed to fully understand the molecular mechanisms underlying N-(cyclohexylmethyl)-2-methylpropanamide's anti-cancer effects, which could lead to the development of even more effective therapies.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-2-methylpropanamide involves a multi-step process, beginning with the reaction of cyclohexylmethylamine with 2-methylpropanoyl chloride to form N-(cyclohexylmethyl)-2-methylpropanamide. The resulting compound is then subjected to further chemical reactions to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2-methylpropanamide has shown promise as a potential cancer therapy due to its ability to selectively inhibit the transcription of ribosomal RNA (rRNA) by RNA polymerase I. This inhibition leads to the activation of a cellular stress response pathway, ultimately resulting in the death of cancer cells. N-(cyclohexylmethyl)-2-methylpropanamide has been shown to be effective against a wide range of cancer types, including breast, colon, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBGUZGRBHPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.